1-[(4-Sulfanylphenyl)methyl]azepan-2-one
Description
1-[(4-Sulfanylphenyl)methyl]azepan-2-one is a seven-membered lactam derivative featuring a sulfanylphenyl substituent at the nitrogen atom of the azepan-2-one core. The sulfanyl (-SH) group on the phenyl ring introduces unique reactivity, enabling participation in thiol-based conjugation reactions or oxidation to disulfide linkages.
Properties
CAS No. |
62591-96-2 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-[(4-sulfanylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C13H17NOS/c15-13-4-2-1-3-9-14(13)10-11-5-7-12(16)8-6-11/h5-8,16H,1-4,9-10H2 |
InChI Key |
LQZJWEFOIBZAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Sulfanylphenyl)methyl]azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromomethyl)benzenethiol with azepan-2-one under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Sulfanylphenyl)methyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-[(4-Sulfanylphenyl)methyl]azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-[(4-Sulfanylphenyl)methyl]azepan-2-one exerts its effects is primarily through interactions with specific molecular targets. The sulfanyl group can engage in thiol-disulfide exchange reactions, while the azepan-2-one ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Thiol-Based Reactivity
This compound’s sulfanyl group enables thiol-ene click chemistry or disulfide bond formation, contrasting with inert sulfonyl analogs (e.g., 1-Tosylazepan-2-one). For instance:
- 1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one (CAS: 790270-75-6) incorporates a triazole-thiol moiety, enabling metal coordination or oxidative coupling .
- 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one (CAS: 790270-76-7) exhibits dual reactivity from both lactam and oxadiazole-thiol groups, useful in heterocyclic drug design .
Lactam Participation in Polymerization
Unlike simpler azepan-2-one derivatives, 1,1',1'',1'''-silanetetrayltetrakis-(azepan-2-one) (a tetrafunctional lactam) is employed in hybrid polymer synthesis with SiO₂, yielding polyamide 6 composites. This contrasts with mono-substituted analogs, which lack crosslinking capacity .
Key Insights :
- Hydrophilic substituents (e.g., hydroxybenzyl) enhance antioxidant activity by stabilizing radical intermediates .
- Sulfanyl groups may confer redox activity, but empirical data for this compound is lacking.
Structural Analogues in Drug Discovery
- 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one (CAS: 1439896-67-9): The pyridinyl-aminomethyl group enhances water solubility and metal-binding capacity, making it a versatile building block for kinase inhibitors .
- 1-(3-Aminopropyl)azepan-2-one (CAS: sc-272924): The terminal amine enables peptide coupling, useful in prodrug design .
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